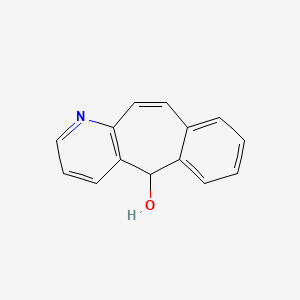![molecular formula C11H10N4O3S B14707676 5-[(4-Methoxyphenyl)hydrazinylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B14707676.png)
5-[(4-Methoxyphenyl)hydrazinylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[(4-Methoxyphenyl)hydrazinylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a methoxyphenyl group, a hydrazinylidene moiety, and a sulfanylidene diazinane core. Its distinct chemical properties make it a subject of interest for researchers in chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-Methoxyphenyl)hydrazinylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione typically involves the reaction of 4-methoxyphenylhydrazine with a suitable diazinane derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and yield while minimizing the risk of contamination. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), further enhances the purity of the final product.
化学反应分析
Types of Reactions
5-[(4-Methoxyphenyl)hydrazinylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanylidene group to a thiol or thioether.
Substitution: The methoxyphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted derivatives of the methoxyphenyl group.
科学研究应用
5-[(4-Methoxyphenyl)hydrazinylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a component in specialty chemicals.
作用机制
The mechanism of action of 5-[(4-Methoxyphenyl)hydrazinylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and modulating biological pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis.
相似化合物的比较
Similar Compounds
5-[(4-Methoxyphenyl)hydrazinylidene]-1,3-diazinane-2,4,6-trione: This compound shares a similar core structure but lacks the sulfanylidene group.
4-Methoxyphenylhydrazine: A simpler compound that serves as a precursor in the synthesis of the target compound.
Uniqueness
5-[(4-Methoxyphenyl)hydrazinylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione is unique due to the presence of the sulfanylidene group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
属性
分子式 |
C11H10N4O3S |
|---|---|
分子量 |
278.29 g/mol |
IUPAC 名称 |
6-hydroxy-5-[(4-methoxyphenyl)diazenyl]-2-sulfanylidene-1H-pyrimidin-4-one |
InChI |
InChI=1S/C11H10N4O3S/c1-18-7-4-2-6(3-5-7)14-15-8-9(16)12-11(19)13-10(8)17/h2-5H,1H3,(H3,12,13,16,17,19) |
InChI 键 |
IUCHLALBGZMRFI-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)N=NC2=C(NC(=S)NC2=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


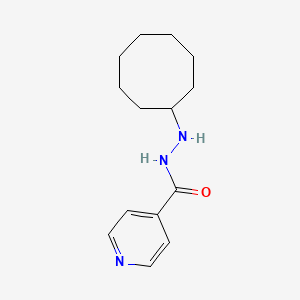

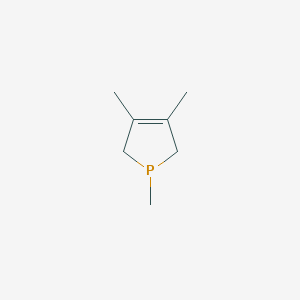
![9-[3-s-Benzyl-2-o-(methylsulfonyl)-3-thio-5-o-tritylpentofuranosyl]-9h-purin-6-amine](/img/structure/B14707612.png)
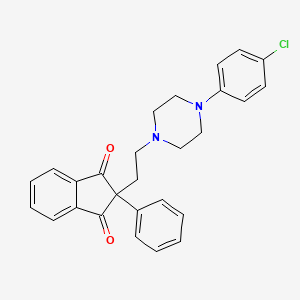
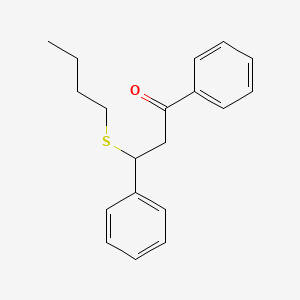
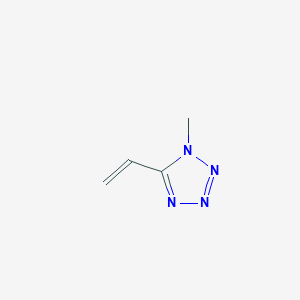
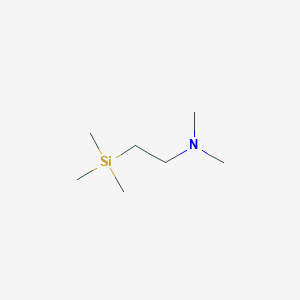
![1,3-Dioxolane, 4-[(ethenyloxy)methyl]-2,2-dimethyl-](/img/structure/B14707633.png)

